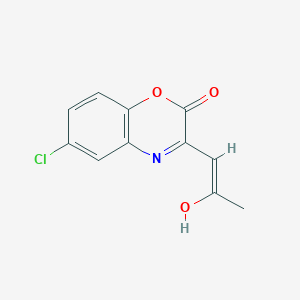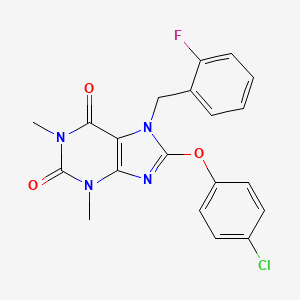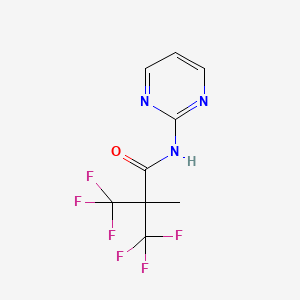
(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-2H-1,4-benzoxazin-2-one with an α,β-unsaturated ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2H-1,4-benzoxazin-2-one: A precursor in the synthesis of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one.
3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a chloro substituent and an oxopropylidene group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-hydroxyprop-1-enyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H8ClNO3/c1-6(14)4-9-11(15)16-10-3-2-7(12)5-8(10)13-9/h2-5,14H,1H3/b6-4- |
InChI Key |
LSIALUGZEVALMN-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=CC(=C2)Cl)OC1=O)/O |
Canonical SMILES |
CC(=CC1=NC2=C(C=CC(=C2)Cl)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11611337.png)

![5-[5-(2-fluorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11611353.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline](/img/structure/B11611355.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611366.png)
![N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11611368.png)

![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611387.png)
![11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611391.png)
![11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611394.png)
![ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611400.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11611406.png)
![2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611410.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11611413.png)
